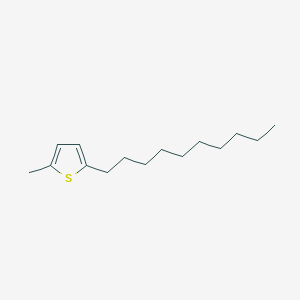![molecular formula C12H17F2O4P B15162270 Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate CAS No. 177284-54-7](/img/structure/B15162270.png)
Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a difluoromethyl group attached to a 4-methoxyphenyl ring, which is further bonded to a phosphonate group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate typically involves the difluoromethylation of a suitable precursor. One common method includes the reaction of diethyl phosphite with a difluoromethylated aromatic compound under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include difluoromethylated phosphonic acids, substituted aromatic phosphonates, and reduced phosphine derivatives .
Aplicaciones Científicas De Investigación
Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The phosphonate group can also participate in coordination chemistry, forming stable complexes with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [difluoro(4-bromophenyl)methyl]phosphonate
- Diethyl [difluoro(4-chlorophenyl)methyl]phosphonate
- Diethyl [difluoro(4-nitrophenyl)methyl]phosphonate
Uniqueness
Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate is unique due to the presence of the methoxy group on the aromatic ring. This group can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds. The methoxy group can also enhance the compound’s solubility and stability under various conditions .
Propiedades
Número CAS |
177284-54-7 |
|---|---|
Fórmula molecular |
C12H17F2O4P |
Peso molecular |
294.23 g/mol |
Nombre IUPAC |
1-[diethoxyphosphoryl(difluoro)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C12H17F2O4P/c1-4-17-19(15,18-5-2)12(13,14)10-6-8-11(16-3)9-7-10/h6-9H,4-5H2,1-3H3 |
Clave InChI |
SHWYLEPDTXDJMF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC=C(C=C1)OC)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


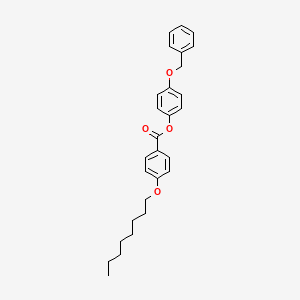
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)
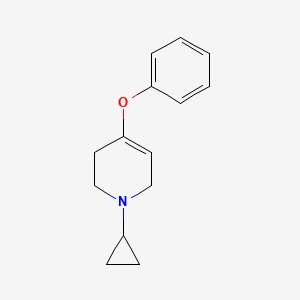
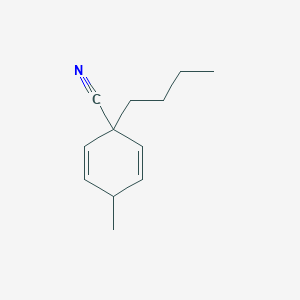

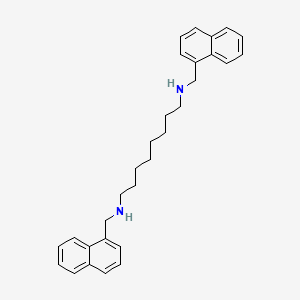
![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
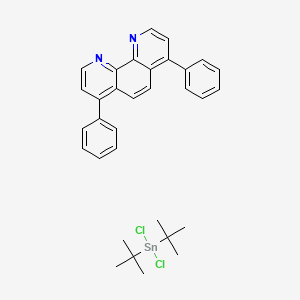
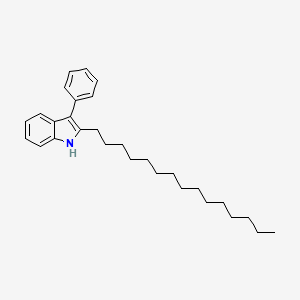
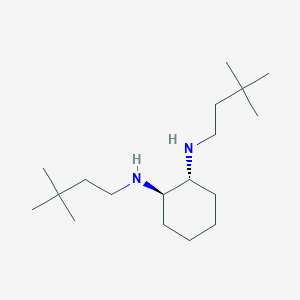
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
